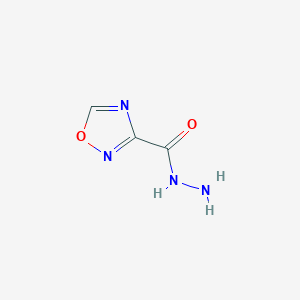

1,2,4-Oxadiazole-3-carbohydrazide

説明

Structure

3D Structure

特性

IUPAC Name |

1,2,4-oxadiazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c4-6-3(8)2-5-1-9-7-2/h1H,4H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWQGTZGNOZLBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NO1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679715 | |

| Record name | 1,2,4-Oxadiazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39512-60-2 | |

| Record name | 1,2,4-Oxadiazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1,2,4-Oxadiazole-3-carbohydrazide

Introduction

The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry, where it is recognized as a "privileged structure."[1] Its value stems from its role as a robust bioisosteric replacement for ester and amide functionalities, a substitution that can enhance metabolic stability and modulate the physicochemical properties of a drug candidate.[2][3][4] This strategic replacement often leads to improved pharmacokinetic profiles, making the 1,2,4-oxadiazole motif a cornerstone in modern drug design.[4]

Within this important class of compounds, 1,2,4-Oxadiazole-3-carbohydrazide emerges as a particularly valuable synthetic intermediate.[5] Possessing both the stable oxadiazole core and a reactive carbohydrazide moiety, it serves as a versatile building block for the construction of more complex molecules. The hydrazide group is a key synthon for creating a diverse array of heterocyclic systems and derivatives, enabling extensive structure-activity relationship (SAR) studies. This guide provides an in-depth, field-proven methodology for the synthesis and rigorous characterization of 1,2,4-Oxadiazole-3-carbohydrazide, tailored for researchers and professionals in drug development and synthetic chemistry.

Section 1: Synthetic Strategy and Retrosynthetic Analysis

The synthesis of 1,2,4-Oxadiazole-3-carbohydrazide is most logically approached via a two-step sequence. This strategy prioritizes efficiency and reliability by utilizing two of the most fundamental and well-established transformations in heterocyclic and medicinal chemistry: the formation of the oxadiazole ring from an amidoxime precursor and the subsequent hydrazinolysis of an ester.[6][7]

Retrosynthetic Logic: The carbohydrazide functional group is readily accessible from its corresponding ester through reaction with hydrazine hydrate.[8][9] Therefore, the immediate precursor is identified as an ester, specifically Ethyl 1,2,4-oxadiazole-3-carboxylate. This ester can, in turn, be constructed through the cyclization of an appropriate amidoxime with an acylating agent. The most common and effective methods for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involve the acylation of an amidoxime followed by a dehydrative cyclization.[7][10]

Caption: Retrosynthetic pathway for 1,2,4-Oxadiazole-3-carbohydrazide.

Section 2: Detailed Synthesis Protocols

This section provides validated, step-by-step protocols for the synthesis of the target compound. The rationale behind key procedural steps is explained to provide a deeper understanding of the reaction mechanics.

Part A: Synthesis of Ethyl 1,2,4-Oxadiazole-3-carboxylate (Intermediate)

The formation of the 1,2,4-oxadiazole ring is achieved by the reaction of formamidoxime with an acylating agent, ethyl oxalyl chloride. This reaction proceeds via an initial O-acylation of the amidoxime, followed by an intramolecular cyclization with the elimination of water to yield the stable aromatic heterocycle.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of formamidoxime (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dioxane, add a mild base like pyridine (1.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: Slowly add a solution of ethyl oxalyl chloride (1.1 eq) in the same solvent to the reaction mixture, maintaining the temperature at 0 °C. The use of a dropping funnel is recommended to control the rate of addition and prevent exothermic runaway.

-

Intermediate Formation: Allow the mixture to warm to room temperature and stir for 2-4 hours. The progress of the O-acylamidoxime intermediate formation can be monitored by Thin-Layer Chromatography (TLC).

-

Cyclization: Upon completion of the acylation step, heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent) for 4-6 hours. This thermal step drives the dehydrative cyclization to form the 1,2,4-oxadiazole ring.[7]

-

Work-up: After cooling to room temperature, filter the mixture to remove any precipitated pyridinium hydrochloride. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a water-immiscible solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel if necessary.

Part B: Synthesis of 1,2,4-Oxadiazole-3-carbohydrazide (Final Product)

This transformation is a classic hydrazinolysis of an ester. Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and formation of the desired carbohydrazide.

Experimental Protocol:

-

Reaction Setup: Dissolve the Ethyl 1,2,4-oxadiazole-3-carboxylate (1.0 eq) from the previous step in absolute ethanol.[6][8]

-

Hydrazine Addition: Add hydrazine monohydrate (2.0-3.0 eq) to the solution. An excess of hydrazine is used to ensure the complete conversion of the ester and to minimize the formation of di-acylated side products.[6]

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 3-5 hours. The reaction progress should be monitored by TLC until the starting ester spot is no longer visible.[9]

-

Product Isolation: Upon completion, cool the reaction mixture in an ice bath. The product, being less soluble in cold ethanol, will often precipitate as a white solid.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual hydrazine and other impurities. Dry the product under vacuum to yield pure 1,2,4-Oxadiazole-3-carbohydrazide.

Caption: Two-step workflow for the synthesis of the target compound.

Section 3: Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 1,2,4-Oxadiazole-3-carbohydrazide. A multi-technique approach provides a self-validating system of evidence.

Caption: Workflow for the characterization of the final product.

Physical and Spectroscopic Data

The following table summarizes the expected analytical data for 1,2,4-Oxadiazole-3-carbohydrazide (Molecular Formula: C₃H₄N₄O₂, Molecular Weight: 128.09 g/mol ).[5]

| Analysis Technique | Expected Observations | Interpretation |

| Appearance | White to off-white crystalline solid | Characteristic of a pure organic compound |

| Melting Point | Sharp melting range | Indicates high purity |

| FT-IR (cm⁻¹) | 3300-3400 (N-H stretch, two bands), 3100-3200 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1620 (N-H bend), ~1570 (C=N stretch), ~1050 (C-O-C stretch) | Confirms the presence of the hydrazide (-CONHNH₂) and 1,2,4-oxadiazole ring functional groups.[11][12] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~9.8 (s, 1H, -CONH -), ~8.9 (s, 1H, C₅-H ), ~4.6 (s, 2H, -NH₂ ) | Provides the proton environment. Signals for NH and NH₂ are exchangeable with D₂O.[13][14] |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~165 (Oxadiazole C₃), ~155 (Oxadiazole C₅), ~158 (Carbonyl C =O) | Confirms the carbon skeleton, with characteristic downfield shifts for the heterocyclic and carbonyl carbons.[15][16] |

| Mass Spec (ESI+) | m/z = 129.04 [M+H]⁺ | Confirms the molecular weight of the target compound.[17] |

Section 4: Safety, Handling, and Storage

Safety Precautions:

-

Hydrazine Hydrate: This reagent is highly toxic, corrosive, and a suspected carcinogen. Always handle it inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

-

Acyl Chlorides: Ethyl oxalyl chloride is corrosive and lachrymatory. Handle with care in a fume hood.

-

Solvents: Standard precautions for handling flammable organic solvents like ethanol and THF should be followed.

Handling: All synthetic steps should be performed in a well-ventilated laboratory, preferably within a fume hood.

Storage: The final product, 1,2,4-Oxadiazole-3-carbohydrazide, should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Conclusion

This guide has detailed a reliable and efficient two-step synthesis of 1,2,4-Oxadiazole-3-carbohydrazide, a key building block in medicinal chemistry. The provided protocols, rooted in established chemical principles, are designed for reproducibility and scalability. Furthermore, the comprehensive characterization workflow ensures the unambiguous confirmation of the product's identity and purity. By mastering the synthesis of this versatile intermediate, researchers and drug development professionals can unlock access to a vast chemical space of novel 1,2,4-oxadiazole derivatives with significant potential for therapeutic applications.[5]

References

-

Patel, M., et al. (2018). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology. [Link]

-

Bora, R. O., et al. (2014).[10][18][19]-oxadiazoles: synthesis and biological applications. Mini reviews in medicinal chemistry. [Link]

-

Baykov, S., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. [Link]

-

Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences. [Link]

-

O'Donovan, D. H., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Kadu, V. D., et al. (2011). Development and assessment of green synthesis of hydrazides. Indian Journal of Chemistry. [Link]

-

Dyusebaeva, A., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia. [Link]

-

Khan, I., et al. (2018). Lemon Pulp mediated Synthesis of acyl hydrazides. Inglomayor. [Link]

-

O'Donovan, D. H., et al. (2011). Oxadiazoles in Medicinal Chemistry. ACS Publications. [Link]

-

Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. [Link]

-

Guedes, J. V. C., et al. (2024). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Future Medicinal Chemistry. [Link]

-

ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?. [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Link]

-

El-Sayed, W. M., et al. (2021). Synthesis and Screening of New[10][19][20]Oxadiazole,[10][18][19]Triazole, and[10][18][19]Triazolo[3,4-b][10][19][20]thiadiazine Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega. [Link]

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass spectrometry reviews. [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR data (δ CDCl3, 300 MHz) of the 1,2,4-oxadiazoles 3c-e. [Link]

-

JournalsPub. (2023). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Girbaş, H., & Yüksek, H. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry. [Link]

-

Al-Azzawi, A. M., & Abu-Naaj, N. A. (2010). Synthesis, Study and Characterization of some 1,2,3-Triazolo-1,3,4-Oxadiazole Derivatives via Dehydration Reactions of Carbohydrazides. Jordan Journal of Chemistry. [Link]

-

ResearchGate. (n.d.). IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rjptonline.org [rjptonline.org]

- 11. journalspub.com [journalspub.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 20. mdpi.com [mdpi.com]

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

An In-Depth Technical Guide to the Physicochemical Properties of 1,2,4-Oxadiazole-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered considerable attention in medicinal chemistry.[1][2] First synthesized in 1884, this scaffold has proven to be a versatile framework in drug discovery due to its unique bioisosteric properties, often acting as a stable replacement for ester and amide functionalities.[1] The 1,2,4-oxadiazole nucleus is present in a wide array of compounds demonstrating diverse and potent biological activities, including anticancer, anti-inflammatory, antiviral, and antiparasitic effects.[1][3] Its derivatives have been successfully developed into commercial drugs, underscoring the therapeutic potential of this heterocyclic system.[3][4]

This guide provides a comprehensive technical overview of a specific, yet important derivative: 1,2,4-Oxadiazole-3-carbohydrazide . We will delve into its synthesis, structural characterization, and core physicochemical properties. The methodologies and insights presented herein are designed to equip researchers with the foundational knowledge required to synthesize, characterize, and evaluate this compound and its analogues for potential drug development applications.

Synthesis and Structural Elucidation

The synthesis of 1,2,4-oxadiazole derivatives is a well-established field in organic chemistry.[5] While numerous synthetic routes exist, a common and efficient strategy for preparing 3-substituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl-amidoxime, which is typically formed in situ from the reaction of a nitrile with hydroxylamine, followed by acylation. For the specific synthesis of 1,2,4-Oxadiazole-3-carbohydrazide, a plausible and efficient pathway begins with a suitable 3-carboalkoxy or 3-cyano-1,2,4-oxadiazole precursor, which is then reacted with hydrazine hydrate.

Proposed Synthetic Pathway

A logical approach involves a two-step process starting from a commercially available or readily synthesized nitrile. The key is the formation of the oxadiazole ring followed by the functionalization to the carbohydrazide.

Caption: Proposed synthetic route for 1,2,4-Oxadiazole-3-carbohydrazide.

Causality Behind Experimental Choices:

-

Ring Formation: The reaction of a nitrile with hydroxylamine forms an amidoxime intermediate. Subsequent cyclization with an acylating agent like ethyl chlorooxoacetate provides the stable 1,2,4-oxadiazole ring. This method is robust and generally provides good yields.[5]

-

Hydrazinolysis: The conversion of the ethyl ester intermediate to the carbohydrazide is achieved via nucleophilic acyl substitution using hydrazine hydrate. Ethanol is a common solvent for this reaction as it readily dissolves the ester and is compatible with hydrazine. Refluxing provides the necessary activation energy for the reaction to proceed to completion.[6]

Core Physicochemical Properties

The physicochemical properties of a drug candidate are paramount as they influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value / Description |

| Molecular Formula | C₃H₄N₄O₂ |

| Molecular Weight | 128.09 g/mol |

| IUPAC Name | 1,2,4-oxadiazole-3-carbohydrazide |

| Appearance | Expected to be a crystalline solid. |

| Solubility | Predicted to have moderate aqueous solubility due to polar hydrazide and oxadiazole moieties capable of hydrogen bonding. Low solubility in non-polar organic solvents. |

| Melting Point | A sharp melting point is expected for a pure sample, which is a key indicator of purity. |

Spectroscopic Profile

Structural confirmation relies on a combination of spectroscopic techniques. The following table summarizes the expected data for 1,2,4-Oxadiazole-3-carbohydrazide.

| Technique | Expected Observations |

| ¹H NMR | δ ~9.5-10.0 ppm (s, 1H, -CONH-), δ ~9.0-9.2 ppm (s, 1H, C5-H of oxadiazole), δ ~4.5-5.0 ppm (s, 2H, -NH₂) |

| ¹³C NMR | δ ~165-170 ppm (C3 of oxadiazole), δ ~158-162 ppm (C5 of oxadiazole), δ ~155-160 ppm (C=O of hydrazide) |

| FTIR (cm⁻¹) | ~3300-3400 (N-H stretch, asymmetric & symmetric), ~3100 (C-H stretch, aromatic-like), ~1680 (C=O stretch, amide I), ~1620 (N-H bend), ~1570 (C=N stretch, oxadiazole) |

| Mass Spec (ESI-MS) | m/z 129.04 [M+H]⁺ |

Note: Predicted NMR shifts are for DMSO-d₆ solvent and are estimates based on structurally similar compounds.[7][8]

Experimental Protocols: A Self-Validating System

Accurate and reproducible data is the cornerstone of scientific integrity. The following protocols describe standardized methods for determining the key physicochemical properties of 1,2,4-Oxadiazole-3-carbohydrazide.

Workflow for Compound Characterization

The logical flow from synthesis to full characterization ensures that subsequent biological or advanced chemical studies are performed on a well-defined molecular entity.

Caption: Standard workflow for the synthesis and characterization of a novel compound.

Protocol 1: Melting Point Determination

Trustworthiness: The melting point is a robust indicator of purity. Impurities typically depress and broaden the melting range. A sharp, reproducible melting point provides confidence in the sample's identity and purity.

Methodology (Capillary Method): [9][10]

-

Sample Preparation: Ensure the synthesized compound is completely dry and finely powdered.

-

Capillary Loading: Tightly pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Rapid Determination: Heat the sample rapidly (10-20 °C/min) to find an approximate melting range.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point.

-

Slow Heating: Decrease the heating rate to 1-2 °C/min.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

Reporting: The melting point is reported as the range T₁ – T₂. Repeat the measurement at least twice to ensure reproducibility.

Protocol 2: Aqueous Solubility Determination

Trustworthiness: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, providing a fundamental parameter for predicting oral bioavailability.[11] Reaching equilibrium is critical for a valid measurement.

Methodology (Shake-Flask Method): [11][12]

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed, clear vial. The presence of undissolved solid is essential.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) on a shaker for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to stand, or centrifuge/filter (using a low-binding filter, e.g., 0.22 µm PVDF) to separate the saturated solution from the excess solid.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

-

Analysis: Determine the concentration of the compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

-

Calculation: Calculate the original concentration in the saturated solution, which represents the aqueous solubility. Report the value in units such as mg/mL or µM.

Protocol 3: Spectroscopic Analysis

Trustworthiness: A combination of spectroscopic techniques provides an unambiguous confirmation of the chemical structure. Each method offers complementary information, creating a self-validating dataset.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: [13][14][15]

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transform, phase correction, baseline correction).

-

Analyze chemical shifts, integration (for ¹H), and coupling patterns to assign the structure.

-

-

Mass Spectrometry (MS): [7]

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

Confirm that the observed mass-to-charge ratio (m/z) matches the calculated value for the expected molecular formula.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: [7]

-

Prepare the sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the key functional groups (N-H, C=O, C=N, etc.) to confirm their presence in the molecule.

-

Relevance in Drug Discovery

Understanding the physicochemical properties of 1,2,4-Oxadiazole-3-carbohydrazide is not merely an academic exercise. These properties are critical predictors of a compound's potential success as a drug candidate.

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 6. iris.unica.it [iris.unica.it]

- 7. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. scispace.com [scispace.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

An In-depth Technical Guide to the Spectroscopic Analysis of 1,2,4-Oxadiazole-3-carbohydrazide

Prepared by: Gemini, Senior Application Scientist

Introduction

The 1,2,4-oxadiazole moiety is a significant heterocyclic scaffold in medicinal chemistry and drug development, recognized for its metabolic stability and role as a bioisosteric replacement for ester and amide groups.[1] When functionalized with a carbohydrazide group at the 3-position, the resulting compound, 1,2,4-oxadiazole-3-carbohydrazide (C₃H₄N₄O₂; MW: 128.09 g/mol ), becomes a valuable synthetic intermediate for the creation of more complex molecules with a wide range of pharmacological activities, including anticancer and antifungal properties.[1] A thorough understanding of its spectroscopic characteristics is paramount for researchers to ensure structural integrity, purity, and to facilitate the characterization of its subsequent derivatives.

This technical guide provides a detailed analysis of the expected spectroscopic signature of 1,2,4-oxadiazole-3-carbohydrazide, drawing upon foundational principles of spectroscopy and data from analogous structures. As experimental spectra for this specific compound are not widely available in the public domain, this guide synthesizes information from published data on substituted 1,2,4-oxadiazoles and related carbohydrazide derivatives to present a predictive yet scientifically grounded interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Functional Groups

The structure of 1,2,4-oxadiazole-3-carbohydrazide incorporates two key functional groups that dictate its spectroscopic behavior: the 1,2,4-oxadiazole ring and the carbohydrazide side chain.

Figure 1: Chemical structure of 1,2,4-oxadiazole-3-carbohydrazide.

¹H NMR Spectroscopy

The proton NMR spectrum of 1,2,4-oxadiazole-3-carbohydrazide is expected to be relatively simple, with distinct signals corresponding to the protons on the oxadiazole ring and the carbohydrazide group. The spectrum would likely be recorded in a deuterated solvent such as DMSO-d₆ to ensure the solubility of the compound and to observe the exchangeable NH and NH₂ protons.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-5 (Oxadiazole) | 8.5 - 9.0 | Singlet (s) | 1H | The proton at the C-5 position of the 1,2,4-oxadiazole ring is expected to be significantly deshielded due to the electron-withdrawing nature of the heterocyclic system. |

| -NH- (Amide) | 9.5 - 11.0 | Broad Singlet (br s) | 1H | The amide proton is typically downfield and often broad due to quadrupole effects of the adjacent nitrogen and chemical exchange. This signal would disappear upon D₂O exchange. |

| -NH₂ (Hydrazine) | 4.0 - 5.0 | Broad Singlet (br s) | 2H | The terminal amino protons are generally more shielded than the amide proton. The signal is often broad and would also disappear upon D₂O exchange. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1,2,4-oxadiazole-3-carbohydrazide in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: 0-16 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

-

D₂O Exchange: To confirm the assignment of the NH and NH₂ protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will diminish or disappear.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The carbon atoms in the oxadiazole ring are expected to be significantly downfield due to the influence of the electronegative oxygen and nitrogen atoms.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carbonyl) | 160 - 165 | The carbonyl carbon of the carbohydrazide group is expected in this region, influenced by the adjacent nitrogen atoms. |

| C-3 (Oxadiazole) | 165 - 170 | This carbon is part of a C=N bond within the heterocyclic ring and is attached to the electron-withdrawing carbohydrazide group.[2] |

| C-5 (Oxadiazole) | 170 - 175 | This carbon is also part of a C=N bond and is generally found at a slightly higher chemical shift than C-3 in 3-substituted 1,2,4-oxadiazoles.[2] |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

-

Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer, observing at the appropriate carbon frequency (e.g., 100 MHz).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in 1,2,4-oxadiazole-3-carbohydrazide. The spectrum will be dominated by absorptions from the N-H, C=O, C=N, and C-O bonds.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amide & Hydrazine) | 3100 - 3400 | Medium-Strong, Broad | A broad band or multiple peaks in this region are characteristic of the N-H stretching vibrations of the amide and primary amine groups.[3][4] |

| C=O Stretch (Amide I) | 1660 - 1700 | Strong | A strong absorption band corresponding to the carbonyl stretch of the carbohydrazide.[3] |

| N-H Bend (Amide II) | 1580 - 1620 | Medium | Bending vibration of the N-H bond in the amide. |

| C=N Stretch (Oxadiazole) | 1550 - 1600 | Medium-Strong | Characteristic stretching vibration of the C=N bonds within the 1,2,4-oxadiazole ring. |

| C-O-C Stretch (Oxadiazole) | 1000 - 1300 | Medium-Strong | Stretching vibrations of the C-O-C linkage within the heterocyclic ring. |

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid 1,2,4-oxadiazole-3-carbohydrazide directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Collection: Record a background spectrum of the clean ATR crystal first, then record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for structural elucidation. For 1,2,4-oxadiazole-3-carbohydrazide, Electron Ionization (EI) would likely lead to extensive fragmentation.

Predicted Mass Spectrometry Data (EI):

-

Molecular Ion (M⁺): m/z 128. The molecular ion peak may be observed, but it could be weak due to the lability of the molecule under EI conditions.

-

Key Fragmentation Pathways: The fragmentation of 1,2,4-oxadiazoles is well-documented and typically involves the cleavage of the heterocyclic ring.[5]

Figure 2: Plausible mass fragmentation pathway for 1,2,4-oxadiazole-3-carbohydrazide under EI conditions.

Experimental Protocol for Mass Spectrometry (EI):

-

Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC).

-

Instrumentation: Use a mass spectrometer with an electron ionization source.

-

Acquisition Parameters:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 30 - 300.

-

Source Temperature: 200-250 °C.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.

Summary of Spectroscopic Properties

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the characterization of 1,2,4-oxadiazole-3-carbohydrazide. The predicted data presented in this guide offer a robust framework for researchers to confirm the identity and purity of this important synthetic intermediate. The key identifying features are the unique downfield proton in the ¹H NMR, the characteristic carbon signals of the oxadiazole ring in the ¹³C NMR, the strong carbonyl and N-H stretches in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum. This guide serves as a valuable resource for scientists and professionals in drug discovery and development, enabling confident and accurate spectroscopic analysis.

References

- Synthesis and Characterization of some 1, 3, 4- oxadiazole Compounds Derived

-

1H-1,2,3-triazole-4-carbohydrazide - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

-

1,2,4-oxadiazole-3-carbohydrazide | CAS 39512-60-2 | AMERICAN ELEMENTS ®. [Link]

-

Synthesis, Study and Characterization of some 1,2,3-Triazolo-1,3,4- Oxadiazole Derivatives via Dehydration Reactions of. Jordan Journal of Chemistry (JJC). [Link]

-

Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antituber - UniCA IRIS. [Link]

-

Table 3 . IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. - ResearchGate. [Link]

-

5-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide - Optional[1H NMR] - Spectrum. [Link]

-

5-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide - Optional[1H NMR] - Spectrum. [Link]

-

Synthesis and Screening of New[1][6][7]Oxadiazole,[1][6][8]Triazole, and[1][6][8]Triazolo[4,3-b][1][6][8]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - - NIH. [Link]

-

Synthesis and Screening of New[1][6][7]Oxadiazole,[1][6][8]Triazole, and[1][6][8]Triazolo[4,3-b][1][6][8]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) | - ACS Publications. [Link]

-

1 H and 13 C NMR data (δ CDCl 3 , 300 MHz) of the1,2,4-oxadiazoles 3c-e. - ResearchGate. [Link]

-

Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]

-

1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives - ResearchGate. [Link]

-

C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. [Link]

-

Oxadiazole, 1,2,4-, 3-(benzylaminomethyl)-5-(5-nitrofuran-2-yl)-, hydrochloride. [Link]

-

Synthesis and Spectroscopic Properties of Carbazole-Oxadiazoles - PubMed. [Link]

-

Electron impact mass spectrometry of some 3-[3-(4-aryl)-1,2,4-oxadiazole-5-yl] acyl arylaldehyde hydrazone derivatives - ResearchGate. [Link]

-

Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. [Link]

-

1,2,4-Oxadiazole | C2H2N2O | CID 6451463 - PubChem - NIH. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uomosul.edu.iq [uomosul.edu.iq]

- 7. americanelements.com [americanelements.com]

- 8. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Crystal Structure of 1,2,4-Oxadiazole-3-Carbohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and role as a bioisosteric replacement for amide and ester groups.[1] When functionalized with a carbohydrazide group at the 3-position, this heterocyclic scaffold gains a versatile handle for creating diverse molecular architectures with significant potential in drug discovery. This guide provides an in-depth exploration of the synthesis, crystallization, and crystal structure analysis of 1,2,4-oxadiazole-3-carbohydrazide derivatives, offering field-proven insights for researchers in drug development.

The carbohydrazide functional group (-CONHNH2) is a potent hydrogen bond donor and acceptor, which profoundly influences the solid-state architecture of these molecules. Understanding the resulting crystal packing and intermolecular interactions is paramount for predicting and modulating physicochemical properties such as solubility, stability, and ultimately, bioavailability.

I. Synthesis and Crystallization: From Precursor to Single Crystal

The synthetic pathway to 1,2,4-oxadiazole-3-carbohydrazide derivatives is a multi-step process that demands careful control of reaction conditions to ensure high purity, a prerequisite for successful crystallization.

Synthesis Workflow

The synthesis typically commences with a commercially available ester, which is converted to the corresponding acid hydrazide. This intermediate is then reacted to form the 1,2,4-oxadiazole ring, followed by derivatization of the carbohydrazide moiety.

Sources

A Technical Guide to the In Silico Prediction of 1,2,4-Oxadiazole-3-carbohydrazide Properties for Accelerated Drug Discovery

Foreword: The Strategic Imperative of Predictive Modeling in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the imperative to innovate rapidly while mitigating the historically high attrition rates of lead candidates has never been more pressing. Traditional development pipelines, often spanning over a decade and costing billions of dollars, are fraught with late-stage failures.[1][2] It is within this challenging context that in silico methodologies have evolved from academic curiosities to indispensable components of the pharmaceutical research and development engine.[3][4] These computational tools offer a paradigm shift, enabling the early-stage prediction of a molecule's pharmacokinetic and pharmacodynamic profile, thereby allowing for a more rational, data-driven selection of candidates for synthesis and further experimental validation.

This guide focuses on a particularly compelling heterocyclic scaffold: the 1,2,4-oxadiazole ring, specifically within the 1,2,4-oxadiazole-3-carbohydrazide core structure. The 1,2,4-oxadiazole moiety is a well-regarded pharmacophore in medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[5][6] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[5][7][8][9] By applying a rigorous in silico predictive workflow to this promising chemical class, we can de-risk and accelerate the identification of novel therapeutic agents.

This document is structured not as a rigid protocol, but as a strategic guide for fellow researchers, scientists, and drug development professionals. It is designed to elucidate the causality behind computational choices, providing a self-validating framework for the robust in silico characterization of novel 1,2,4-oxadiazole-3-carbohydrazide analogs.

The Foundational Pillar: Physicochemical and Drug-Likeness Profiling

Before committing resources to complex simulations or synthesis, a foundational analysis of a molecule's fundamental physicochemical properties is paramount. These properties govern a molecule's "drug-likeness" and are strong indicators of its potential for oral bioavailability. The most widely accepted framework for this initial assessment is Lipinski's Rule of Five. While not an absolute determinant of druggability, it provides a crucial first-pass filter.

Core Predictive Parameters:

-

Molecular Weight (MW): Influences solubility, permeability, and diffusion.

-

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects absorption and distribution.

-

Hydrogen Bond Donors (HBD): The number of N-H and O-H bonds.

-

Hydrogen Bond Acceptors (HBA): The number of nitrogen and oxygen atoms.

-

Topological Polar Surface Area (TPSA): Correlates with passive molecular transport through membranes.

Experimental Protocol: Rapid Drug-Likeness Assessment

-

Structure Input: Generate the 2D structure of the 1,2,4-oxadiazole-3-carbohydrazide analog using chemical drawing software (e.g., ChemDraw) and convert it to a simplified molecular-input line-entry system (SMILES) string.

-

Platform Selection: Utilize a validated, freely available web-based platform such as SwissADME. These platforms integrate multiple predictive algorithms for a comprehensive initial screen.

-

Data Analysis: Input the SMILES string and execute the analysis. The platform will return a table of calculated physicochemical properties.

-

Rule of Five Evaluation: Compare the output against the Lipinski criteria:

-

MW ≤ 500 Daltons

-

LogP ≤ 5

-

HBD ≤ 5

-

HBA ≤ 10

-

-

Causality Check: A violation of more than one rule suggests a higher probability of poor oral bioavailability. For instance, a high LogP might lead to poor absorption due to low solubility in the aqueous environment of the gut, while a high molecular weight can hinder passive diffusion across cell membranes.

De-Risking Development: The ADMET Prediction Workflow

A promising biological activity profile is rendered moot if the compound has poor pharmacokinetic properties or unforeseen toxicity. The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is therefore a critical step in the early-stage computational workflow.[10][11]

Caption: The ADMET prediction workflow for a candidate molecule.

Experimental Protocol: Comprehensive ADMET Profiling

-

Tool Selection: Employ a suite of specialized ADMET prediction tools. Platforms like PreADMET or the ADMETlab 2.0 server offer robust models for a wide range of endpoints.

-

Input: Provide the 3D structure of the 1,2,4-oxadiazole-3-carbohydrazide analog in SDF or MOL2 format.

-

Execution of Predictions:

-

Absorption: Evaluate the predicted HIA percentage and Caco-2 permeability (nm/s). High HIA and optimal Caco-2 values are desirable for orally administered drugs.

-

Distribution: Assess BBB penetration (LogBB). For CNS targets, a high LogBB is required; for peripherally acting drugs, a low LogBB is preferred to avoid off-target effects. Check the predicted plasma protein binding; high binding can reduce the free concentration of the drug available to act on its target.

-

Metabolism: Predict whether the compound is likely to be a substrate or inhibitor of major CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes is a major cause of drug-drug interactions.[12]

-

Toxicity:

-

hERG Inhibition: Predict the likelihood of blocking the hERG potassium channel, a key indicator of potential cardiotoxicity.

-

Ames Test: Predict the mutagenic potential of the compound. A positive result is a significant red flag.

-

Hepatotoxicity: Predict the potential for drug-induced liver injury.

-

-

-

Data Consolidation and Analysis: Synthesize the results into a comprehensive table. This allows for a holistic view of the molecule's ADMET profile and facilitates comparison between different analogs.

Table 1: Predicted Physicochemical and ADMET Properties of a Hypothetical 1,2,4-Oxadiazole-3-carbohydrazide Analog

| Property Category | Parameter | Predicted Value | Optimal Range |

| Physicochemical | Molecular Weight ( g/mol ) | 315.28 | < 500 |

| LogP | 2.15 | -0.4 to +5.6 | |

| H-bond Donors | 2 | ≤ 5 | |

| H-bond Acceptors | 5 | ≤ 10 | |

| TPSA (Ų) | 110.5 | < 140 | |

| Absorption | Human Intestinal Absorption | 92.5% | > 80% (High) |

| Caco-2 Permeability (logPapp) | 0.95 | > 0.90 (High) | |

| Distribution | BBB Permeability (logBB) | -0.85 | < -1.0 (Low) |

| Plasma Protein Binding | 85% | < 90% | |

| Metabolism | CYP2D6 Inhibitor | No | No |

| CYP3A4 Inhibitor | No | No | |

| Toxicity | hERG Inhibitor | Low Risk | Low Risk |

| Ames Mutagenicity | Non-mutagen | Non-mutagen | |

| Hepatotoxicity | Low Risk | Low Risk |

Predicting Biological Activity: QSAR and Molecular Docking

Once a compound demonstrates a promising drug-like and ADMET profile, the next step is to predict its biological activity against a specific target. This is achieved through two complementary and powerful techniques: Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[13][14] If a dataset of 1,2,4-oxadiazole analogs with known activity against a target is available, a 3D-QSAR model can be developed to predict the activity of new, unsynthesized analogs.[15][16]

Causality: 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps. These maps highlight regions around the aligned molecules where steric bulk, positive or negative electrostatic charge, hydrophobicity, or hydrogen bonding character is predicted to increase or decrease biological activity. This provides direct, actionable insights for designing more potent molecules.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[17][18] The primary output is a binding score, which estimates the binding affinity, and a predicted binding pose, which reveals key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges.[7][8]

Caption: A streamlined workflow for molecular docking studies.

Experimental Protocol: Target-Based Molecular Docking

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera), prepare the protein by removing water molecules, adding hydrogen atoms, and repairing any missing side chains or loops.

-

-

Ligand Preparation:

-

Generate a low-energy 3D conformation of the 1,2,4-oxadiazole-3-carbohydrazide analog.

-

Assign appropriate atom types and partial charges using a force field like OPLS3e.

-

-

Binding Site Definition:

-

Identify the active site of the protein, typically where a co-crystallized ligand is bound.

-

Define a docking grid box that encompasses this binding site.

-

-

Docking Execution:

-

Run the docking algorithm using software such as Glide, AutoDock Vina, or GOLD.[14] The software will systematically sample different poses of the ligand within the binding site.

-

-

Post-Docking Analysis:

-

Scoring: Analyze the docking scores (e.g., GlideScore, binding energy in kcal/mol). More negative scores generally indicate stronger predicted binding affinity.

-

Pose Visualization: Visually inspect the top-ranked poses. Identify key interactions (hydrogen bonds, pi-pi stacking, hydrophobic contacts) between the ligand and active site residues. This mechanistic insight is crucial for structure-activity relationship (SAR) studies and for designing analogs with improved binding.[19]

-

Conclusion: From Prediction to Validation

The in silico prediction of properties for 1,2,4-oxadiazole-3-carbohydrazide derivatives represents a powerful, resource-efficient strategy to accelerate the drug discovery process. By systematically evaluating drug-likeness, ADMET profiles, and target-binding potential, research teams can prioritize the synthesis of compounds with the highest probability of success. This data-driven approach, grounded in the principles of computational chemistry and predictive modeling, allows for the intelligent design of novel therapeutic candidates, ultimately shortening the timeline from concept to clinic. It must be emphasized, however, that in silico predictions are models of reality, not a substitute for it. The insights generated from these computational workflows must always be validated through subsequent experimental testing.

References

- Vertex AI Search. (2025). Ultimate Guide – The Best In Silico Drug Discovery Tools of 2025.

- Song, J., Wei, D. Q., & Li, Y. X. (2018). In silico methods and tools for drug discovery. PubMed.

- Various Authors. Directory of in silico Drug Design tools.

- Kumar, A. (2024). Drug Discovery Tools and In Silico Techniques: A Review.

- Li, Y., et al. (2020). Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters.

- Various Authors. (2022). In Silico Methods for Drug Design and Discovery. Frontiers in Chemistry.

- Reddy, T. S., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry.

- Street, L. J., et al. (1995). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry.

- Khan, S., et al. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. German Journal of Pharmaceuticals and Biomaterials.

- Wang, Y., et al. (2015). ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase. Oncology Letters.

- Fisher, M., et al. (2016). Three-dimensional QSAR analysis and design of new 1,2,4-oxadiazole antibacterials. Bioorganic & Medicinal Chemistry Letters.

- Baklanov, M. Y., & Baklanova, I. V. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules.

- Khan, S., et al. (2022). Screening of ADMET properties of Heterocyclic Compounds for anti-renal cancer activity. ResearchGate.

- Asati, V., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules.

- Khan, S., et al. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. German Journal of Pharmaceuticals and Biomaterials.

- Zhang, Y., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules.

- Various Authors. (2024). Molecular Docking, Pharmacophore Modeling and ADMET Prediction of Novel Heterocyclic Leads as Glucokinase Activators. PubMed.

- Vaidya, A., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. ResearchGate.

- Ghasemi, F., et al. (2021). 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors. PMC - NIH.

- Ghasemi, F., et al. (2021). 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors. PubMed.

- Sławiński, J., et al. (2022). Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. Molecules.

- Sharma, R., Sharma, P., & Ahsan, M. J. (2015). Molecular properties prediction and synthesis of oxadiazole analogues. Snapplify Store.

- Pinheiro, M., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules.

- Various Authors. (2023). Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach. PMC - NIH.

- Various Authors. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. PubMed.

- Various Authors. (2020). Molecular docking studies of 1, 3, 4 oxadiazoles Derivatives as anti-convulsive agents. ResearchGate.

- Batool, M., et al. (2018). Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives. PubMed.

- Various Authors. (2021). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. ResearchGate.

- Various Authors. (2024). Preparation, and Molecular Docking Study of Some New Tris- Hetero Cyclic Compounds( Pyridyl, 1, 3, 4-Oxadiazole. Journal of Medicinal and Chemical Sciences.

- Various Authors. (2021). Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Research Journal of Pharmacy and Technology.

- Various Authors. (2024). In-silico predictive binding affinity and ADMET of novel n-[5-(2-fluorophenyl)-1, 3, 4-oxadiazole-carboxamide derivatives towards prot. ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI1-Jq7aI8bQjAyrQ0Hd5_ChWSOBfXRL21R1hyO9NENL2FaM7-gZZV4dAw-Z1nTyNYahmGdnE4jmgo1orNRA-MvI54yaholBiEt6Js-p0WfMSUUE3QNIiIjVsK0X1ee1AlkoE3NHVmMjGVQlk-ADPqbh4sdSw3DASFI0y2OsTJ13LA1KIz5I1AZRMbabdcjfuV91xfVaNYo0Xz5hXDPJnybvneQQ5YJ0R4upia_duDOUBrPonkqd3vipmREsy4yNYvSmfYGBKs8f97_fY70EdmFLUDQdIMClvphdRTDMw33mUhqWHX69P8Pp4MCq9v1Q==

- Various Authors. (2024). Thiocarbamoylimidates as Precursors of New 5‐Amino‐1,2,4‐Triazole and Oxadiazole Derivatives In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion Parameters. ChemistryPlusChem.

- Various Authors. (2024). In silico Analysis of 1,3,4-Oxadiazoles as Potential BCL-2 Inhibitor for Cancer Treatment. ResearchGate.

Sources

- 1. In silico methods and tools for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Ultimate Guide â The Top and Best In Silico Drug Discovery Tools of 2025 [dip-ai.com]

- 4. frontiersin.org [frontiersin.org]

- 5. d-nb.info [d-nb.info]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]

- 11. ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Three-dimensional QSAR analysis and design of new 1,2,4-oxadiazole antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Scaffold: A Technical Guide to the Discovery of Novel 1,2,4-Oxadiazole-3-carbohydrazide Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole motif, a cornerstone in medicinal chemistry, continues to yield novel therapeutic candidates. This technical guide delves into the synthesis, derivatization, and biological evaluation of a promising, yet underexplored, class of compounds: 1,2,4-oxadiazole-3-carbohydrazide analogs. As a senior application scientist, this document moves beyond a mere recitation of protocols. Instead, it offers a strategic roadmap for researchers, elucidating the rationale behind experimental design and providing a framework for the systematic discovery of new bioactive agents. We will navigate the synthetic challenges, explore diverse derivatization pathways, and outline robust methodologies for biological screening, all while grounding our discussion in the principles of modern drug discovery.

Introduction: The Strategic Imperative for New Scaffolds

The relentless evolution of drug resistance and the complexity of modern disease targets necessitate a continuous search for novel chemical scaffolds. The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle, prized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6][7]

This guide focuses on a specific and highly versatile derivative: the 1,2,4-oxadiazole substituted at the 3-position with a carbohydrazide group. This functional handle serves as a gateway to a vast chemical space, allowing for the generation of diverse analog libraries through well-established hydrazide chemistry. The inherent reactivity of the carbohydrazide moiety, coupled with the stability of the oxadiazole core, presents a compelling platform for the development of new therapeutic agents.

The Synthetic Cornerstone: Forging the 1,2,4-Oxadiazole-3-carbohydrazide Core

The successful exploration of this chemical space hinges on a robust and efficient synthesis of the core scaffold. A logical and well-established route proceeds through the formation of a 1,2,4-oxadiazole-3-carboxylic acid or its corresponding ester, followed by conversion to the carbohydrazide.

Synthesis of the Precursor: 5-Substituted-1,2,4-oxadiazole-3-carboxylic Acid

The construction of the 1,2,4-oxadiazole ring is typically achieved through the cyclization of an amidoxime with an acylating agent.[2][8] To obtain the desired 3-carboxy functionality, a dicarboxylic acid derivative is employed.

Experimental Protocol: Synthesis of Ethyl 5-Aryl-1,2,4-oxadiazole-3-carboxylate

-

Amidoxime Formation: A substituted aromatic nitrile (1.0 eq.) is reacted with hydroxylamine hydrochloride (1.5 eq.) in the presence of a base such as sodium bicarbonate or triethylamine in a suitable solvent like ethanol. The reaction mixture is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting nitrile.

-

Acylation and Cyclization: The resulting amidoxime (1.0 eq.) is then reacted with an excess of ethyl chlorooxoacetate (or a similar acylating agent derived from a dicarboxylic acid) (1.2 eq.) in a solvent like pyridine or tetrahydrofuran (THF) at room temperature.[1] The reaction involves an initial O-acylation of the amidoxime, followed by a cyclodehydration to form the 1,2,4-oxadiazole ring.[9]

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

The use of an excess of hydroxylamine and the acylating agent drives the respective reactions to completion.

-

Pyridine or THF are chosen for their ability to dissolve the reactants and act as acid scavengers in the acylation step.

-

The aqueous work-up removes water-soluble byproducts and unreacted reagents.

-

Column chromatography is essential for obtaining a pure product, which is critical for subsequent reactions and biological testing.

Diagram: Synthetic Pathway to the Core Scaffold

Caption: Synthesis of the 1,2,4-oxadiazole-3-carbohydrazide core.

Conversion to the Carbohydrazide

The conversion of the ester to the carbohydrazide is a standard and generally high-yielding transformation.

Experimental Protocol: Synthesis of 5-Aryl-1,2,4-oxadiazole-3-carbohydrazide

-

Hydrazinolysis: The ethyl 5-aryl-1,2,4-oxadiazole-3-carboxylate (1.0 eq.) is dissolved in ethanol. An excess of hydrazine hydrate (5-10 eq.) is added, and the mixture is refluxed for several hours.[10][11][12]

-

Product Isolation: Upon cooling, the desired carbohydrazide often precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is triturated with a suitable solvent (e.g., diethyl ether) to induce crystallization.

Self-Validating System:

-

The purity of the final carbohydrazide can be readily assessed by melting point determination, and its structure confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The disappearance of the ethyl ester signals in the NMR spectrum and the appearance of the characteristic hydrazide proton signals are key indicators of a successful reaction.

Building the Analog Library: Derivatization of the Carbohydrazide Moiety

The carbohydrazide functional group is a versatile platform for generating a diverse library of analogs. The most common and straightforward derivatization is the formation of hydrazones through condensation with aldehydes and ketones.[13]

Synthesis of N'-Aryl/heteroaryl-methylene-1,2,4-oxadiazole-3-carbohydrazides (Hydrazones)

Experimental Protocol: General Procedure for Hydrazone Synthesis

-

Reaction Setup: 5-Aryl-1,2,4-oxadiazole-3-carbohydrazide (1.0 eq.) is dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of glacial acetic acid is added.

-

Aldehyde/Ketone Addition: The desired aldehyde or ketone (1.1 eq.) is added to the solution.

-

Reaction and Isolation: The reaction mixture is stirred at room temperature or gently heated to reflux and monitored by TLC. Upon completion, the product often precipitates and can be collected by filtration. If not, the solvent is evaporated, and the crude product is purified by recrystallization.

Expertise in Action: The Rationale for Hydrazone Formation

The formation of hydrazones introduces a new aromatic or aliphatic substituent, allowing for the systematic exploration of structure-activity relationships (SAR). By varying the electronic and steric properties of the aldehyde or ketone, one can probe the specific interactions of the analog with its biological target. This approach is a cornerstone of lead optimization in drug discovery.

Diagram: Derivatization of the Carbohydrazide Core

Caption: Derivatization pathways for the carbohydrazide core.

Biological Evaluation: Unveiling the Therapeutic Potential

The synthesized analogs should be subjected to a battery of biological assays to determine their therapeutic potential. Given the known activities of 1,2,4-oxadiazole derivatives, initial screening should focus on antimicrobial and anticancer activities.

Antimicrobial Activity Screening

Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Strain Selection: A panel of clinically relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, should be used.[3]

-

Assay Procedure: The assay is typically performed in a 96-well microtiter plate format. A serial dilution of the test compounds is prepared in a suitable broth medium. A standardized inoculum of the bacterial strain is added to each well.

-

Incubation and Analysis: The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity Screening

Protocol: MTT Assay for Cytotoxicity

-

Cell Line Selection: A panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung) should be utilized.[6][7][14][15]

-

Assay Procedure: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

-

MTT Addition and Measurement: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.

Structure-Activity Relationship (SAR) Analysis: The Path to Lead Optimization

The data generated from the biological screening of the analog library will be crucial for establishing a structure-activity relationship (SAR).[16][17]

Data Presentation: Summarizing Biological Activity Data

| Compound ID | 5-Aryl Substituent | N'-Methylene Substituent | MIC (µg/mL) vs. S. aureus | IC50 (µM) vs. MCF-7 |

| 1a | Phenyl | 4-Chlorophenyl | 16 | 25.3 |

| 1b | Phenyl | 4-Nitrophenyl | 8 | 15.1 |

| 1c | 4-Chlorophenyl | 4-Chlorophenyl | 4 | 10.8 |

| 1d | 4-Chlorophenyl | 4-Nitrophenyl | 2 | 5.2 |

Interpretation of SAR Data:

The hypothetical data in the table above suggests that:

-

Substitution on the 5-aryl ring with an electron-withdrawing group (chloro) enhances both antimicrobial and anticancer activity.

-

Substitution on the N'-methylene-phenyl ring with a strong electron-withdrawing group (nitro) also leads to increased potency.

This type of analysis guides the next round of synthesis, focusing on modifications that are likely to improve the desired biological activity.

Conclusion: A Promising Scaffold for Future Drug Discovery

The 1,2,4-oxadiazole-3-carbohydrazide scaffold represents a fertile ground for the discovery of novel therapeutic agents. This guide has provided a comprehensive framework for the synthesis, derivatization, and biological evaluation of analogs based on this core. By systematically exploring the chemical space around this versatile scaffold and applying rigorous biological screening, researchers can unlock its full potential in the ongoing quest for new and effective medicines. The key to success lies not just in the execution of these protocols, but in the thoughtful and iterative process of design, synthesis, and testing that is the hallmark of modern drug discovery.

References

- Baykov, S., et al. (2017). A one-pot synthetic procedure for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature from corresponding amidoximes and carboxylic acids methyl or ethyl esters in the superbase medium NaOH/DMSO. Molecules, 22(10), 1646.

- Chanda, T. (2014). How do you convert aliphatic acids to hydrazide in a single step with conventional methods?

- Chen, C. J., et al. (2017). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Microbiology, 12, 1045-1055.

- Guan, L. P., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731-735.

- Halstead, D. P., et al. (2018). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates.

- Hassan, A. S., et al. (2018). Synthesis and Characterization of Few New Substituted 1,3,4-Oxadiazoles 1,2,4-Triazoles and Schiff Bases via Chalcone Compounds. Journal of Chemical and Pharmaceutical Research, 10(4), 1-8.

- Kaur, M., Kaur, M., & Singh, S. (2018). A Review on Anticancer Activity of 1, 3, 4-oxadiazole. International Journal of Pharmaceutical Sciences and Research, 9(5), 1796-1806.

-

Kudelko, A., & Luczynski, M. (2022). Synthesis of 5-substituted-3H-[1][3][8]-oxadiazol-2-one derivatives: A carbon dioxide route (CDR). RSC Advances, 12(35), 22695-22703.

- Kumar, D., et al. (2011). SYNTHESIS, CHARACTERIZATION AND ANTI MICROBIAL ACTIVITY OF OXADIAZOLE DERIVATIVES. Journal of Drug Delivery and Therapeutics, 1(2).

- Kupski, O., et al. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187-3191.

- Othman, A. A., Kihel, M., & Amara, S. (2019). 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents. Arabian Journal of Chemistry, 12(7), 1660-1675.

- Pisano, S., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(23), 7275.

- Rajak, H., et al. (2013). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry-Section B, 52(11), 1432-1440.

- Rawat, A., & Vijaya Bhaskar Reddy, A. (2022). SAR study of 1,3,4-oxadiazole derivatives.

- S. P., P., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Journal of the Iranian Chemical Society, 17(10), 2635-2649.

- Sharma, V., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

- Sheikholeslami-Farani, B., et al. (2021). 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors. Computational and Mathematical Methods in Medicine, 2021, 5529984.

- Shridhar, D. R., et al. (1981). A new procedure for preparation of carboxylic acid hydrazides. The Journal of Organic Chemistry, 46(13), 2579-2581.

- Sławiński, J., et al. (2019). Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1533-1543.

- Smith, R. F., & Albright, J. D. (2002). A new procedure for preparation of carboxylic acid hydrazides. The Journal of Organic Chemistry, 67(26), 9471-9474.

- Szulczyk, D., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361.

- Vashi, D., et al. (2015). A Review on Substituted 1,3,4-Oxadiazole and its Biological Activities. International Journal of Research in Engineering, Science and Management, 2(10), 26-30.

- Wozniak, K., & Stanczak, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(5), 111.

- Wozniak, K., & Stanczak, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel, Switzerland), 13(5), 111.

- Yadav, P., et al. (2021).

- Zare, A., & Faltas, T. A. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406.

- Zare, A., & Faltas, T. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 536-544.

- Zhang, H., et al. (2014). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 6(16), 2771-2774.

-

organic-chemistry.org. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]

-

organic-chemistry.org. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

- Popat, K. H., & Nimavat, K. S. (2013). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry, 2(4), 1-13.

-

Thermo Fisher Scientific. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | MDPI [mdpi.com]

- 3. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. jidps.com [jidps.com]

- 6. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. osti.gov [osti.gov]

- 11. A new procedure for preparation of carboxylic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. media.neliti.com [media.neliti.com]

- 16. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Virtuoso: A Technical Guide to 1,2,4-Oxadiazole-3-Carbohydrazide in Modern Medicinal Chemistry

Preamble: The Quest for Privileged Scaffolds

In the landscape of drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can be derivatized to bind to a range of biological targets — represents a cornerstone of efficient medicinal chemistry. Among these, five-membered nitrogen-containing heterocycles are preeminent. This guide delves into the core utility of a particularly potent building block: 1,2,4-Oxadiazole-3-carbohydrazide . We will explore its synthesis, its strategic importance as a reactive intermediate, and its role in generating a panoply of biologically active agents that address critical therapeutic areas. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The 1,2,4-Oxadiazole Core: A Profile in Stability and Function